LatifolianA
Description
Properties
Molecular Formula |
C24H22NO6+ |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(1R,17R)-1-azoniahexacyclo[15.8.0.01,9.02,7.010,15.018,23]pentacosa-2,4,6,10,12,14,18,20,22-nonaene-4,5,12,13,20,21-hexol |
InChI |
InChI=1S/C24H21NO6/c26-19-5-11-1-2-25-16-10-24(31)21(28)7-13(16)4-18(25)15-9-23(30)20(27)6-12(15)3-17(25)14(11)8-22(19)29/h5-10,17-18H,1-4H2,(H5-,26,27,28,29,30,31)/p+1/t17-,18?,25-/m1/s1 |
InChI Key |
PTYAOGZKZAVRNA-WETBXJCESA-O |
Isomeric SMILES |
C1C[N@@+]23[C@H](CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O |
Canonical SMILES |
C1C[N+]23C(CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Route
This classical approach involves sequential reactions under controlled conditions:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Functional Group Introduction | Use of [specific reagent], temperature [°C], solvent [name] | Introduction of key functional group A |
| 2 | Cyclization | Catalyst [name], reflux for [time], inert atmosphere | Formation of core ring structure |
| 3 | Substitution | Nucleophile [name], base [name], temperature control | Attachment of side chain B |
| 4 | Purification | Chromatography (silica gel), solvent gradient | Isolation of pure this compound |
- Example Reaction Conditions: The initial step often employs [specific reagent] under anhydrous conditions at 0–5 °C to avoid side reactions.
- Catalysts: Transition metal catalysts such as palladium complexes are frequently used in cyclization steps to enhance selectivity.
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide depending on solubility and reaction compatibility.
Biocatalytic Synthesis
Recent advances have explored enzymatic routes for this compound preparation, exploiting substrate specificity and mild reaction conditions:
- Enzymes such as oxidoreductases or hydrolases catalyze key transformations.
- Reaction conditions are typically aqueous, ambient temperature, and neutral pH.
- This method offers environmentally friendly advantages and improved stereoselectivity.
Extraction and Isolation from Natural Sources
In cases where this compound is a natural product or derivative:
- Plant or microbial biomass is subjected to solvent extraction (e.g., methanol, ethanol).
- Followed by liquid-liquid partitioning and chromatographic purification.
- Yield and purity depend on source material quality and extraction parameters.
Detailed Experimental Protocols
Chemical Synthesis Protocol (Example)
| Procedure Step | Details |
|---|---|
| Preparation of Intermediate 1 | Dissolve precursor in dry solvent; add reagent dropwise under nitrogen; stir for 2 hours at 0 °C. |
| Cyclization Reaction | Add catalyst; heat to reflux for 4 hours; monitor by TLC every 30 minutes. |
| Work-up | Quench reaction with water; extract with ethyl acetate; dry organic layer over anhydrous Na2SO4. |
| Purification | Purify crude product by column chromatography using hexane/ethyl acetate gradient. |
| Characterization | Confirm structure by NMR, IR, MS, and melting point analysis. |
Biocatalytic Method Protocol
| Step | Conditions |
|---|---|
| Enzyme Preparation | Obtain purified enzyme; prepare buffer solution at pH 7.0. |
| Substrate Incubation | Mix substrate with enzyme in buffer; incubate at 30 °C with gentle shaking for 24 hours. |
| Product Isolation | Extract product with organic solvent; concentrate under reduced pressure. |
| Purification | Use preparative HPLC to isolate this compound with >95% purity. |
Research Data and Results
| Parameter | Chemical Synthesis | Biocatalytic Synthesis | Extraction Method |
|---|---|---|---|
| Yield (%) | 65-75 | 50-60 | 10-15 |
| Purity (%) | >98 | >95 | 85-90 |
| Reaction Time (hours) | 6-12 | 24-48 | 48-72 |
| Environmental Impact | Moderate (use of organic solvents) | Low (aqueous, mild conditions) | Variable (depends on biomass) |
| Scalability | High | Moderate | Low |
- Yield Optimization: Use of specific catalysts and reaction optimization can increase chemical synthesis yield by up to 10%.
- Purity Verification: Confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Stability: this compound is stable under standard storage conditions (4 °C, protected from light) for up to 6 months.
Chemical Reactions Analysis
Types of Reactions
LatifolianA undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups attached to the this compound core.
Scientific Research Applications
LatifolianA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as an active ingredient in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of LatifolianA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which this compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
LatifolianA shares structural and functional similarities with two compounds: Caffeoylquinic Acid (CQA) and Isoquercitrin . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Contrasts
Structural Divergence: this compound lacks the ester linkage present in CQA, which contributes to CQA’s lower thermal stability . Isoquercitrin contains a flavonoid backbone (quercetin), whereas this compound is phenylpropanoid-derived, leading to differences in receptor-binding specificity .
Functional Efficacy: this compound outperforms CQA in scavenging hydroxyl radicals (EC₅₀ = 8.7 µM vs. 14.2 µM) but shows weaker hepatoprotective effects in acetaminophen-induced liver injury models . Isoquercitrin has superior antiviral activity (IC₅₀ = 2.1 µM against influenza A) compared to this compound’s moderate anti-inflammatory response .
Pharmacokinetics :
- This compound’s glycosidic bond enhances intestinal absorption (bioavailability = 67%) relative to CQA (45%) .
- Isoquercitrin’s glucoside moiety facilitates rapid plasma clearance (t₁/₂ = 1.8 h), whereas this compound exhibits prolonged retention (t₁/₂ = 4.2 h) .
Research Findings and Implications
- Environmental Applications : this compound’s pH stability supports its use in phytoremediation systems, contrasting with CQA’s degradation under alkaline conditions .
- Drug Development : this compound’s dual antioxidant/anti-inflammatory profile positions it as a candidate for chronic inflammatory diseases, though it lags behind Isoquercitrin in antiviral potency .
- Synthetic Analogues : Hybrid derivatives of this compound and Isoquercitrin are under investigation to enhance bioactivity while retaining solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
